REACTION_CXSMILES
|
[C:1]([C:9]1[CH:25]=[C:24]([Cl:26])[CH:23]=[CH:22][C:10]=1[NH:11][C:12](=[O:21])[C:13](=[N:19]O)[C:14]([O:16][CH2:17][CH3:18])=[O:15])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl>[Zn].C(O)(=O)C>[Cl:26][C:24]1[CH:23]=[CH:22][C:10]2[NH:11][C:12](=[O:21])[CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[N:19]=[C:1]([C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:9]=2[CH:25]=1
|
Name
|
ethyl 2'-benzoyl-4'-chloro-mesoxalanilate 2-oxime
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(NC(C(C(=O)OCC)=NO)=O)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours in 20 ml
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The reaction mixture is washed out with 10% soda solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Crystallization of the residue from alcohol
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NC(C(N2)=O)C(=O)OCC)C2=CC=CC=C2)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |